3-Chloro-2-methylpyridine-6-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis of Organic Compounds
Research on related chloro-methylpyridine derivatives has shown their utility in the synthesis of complex organic compounds. For instance, studies have demonstrated the synthesis of various pyridine derivatives through reactions involving chloro-methylpyridine compounds, which are used as intermediates in the production of pharmaceuticals and agrochemicals. These processes often explore optimal conditions for achieving high yields and purity of the target products, highlighting the importance of chloro-methylpyridine derivatives in synthetic organic chemistry (Yang-Heon Song, 2007).
Crystallography and Structural Analysis
In crystallography, derivatives of chloro-methylpyridine have been used to study hydrogen bonding and supramolecular assembly. One study on hydration products of chloro-methylpyridine derivatives revealed intricate hydrogen-bonded chains and networks, providing insights into the structural aspects of these compounds (P. Waddell, Jeremy O S Hulse, J. Cole, 2011). Another investigation into proton-transfer complexes assembled from chloro-methylpyridine and various benzoic acids elucidated the role of noncovalent interactions in crystal packing, further showcasing the significance of these compounds in understanding molecular and crystal structures (N. C. Khalib, K. Thanigaimani, S. Arshad, I. A. Razak, 2014).
Electrocatalysis and Green Chemistry
Chloro-methylpyridine derivatives have also found applications in electrocatalysis and green chemistry. A novel electrochemical procedure utilized a chloro-methylpyridine derivative for the carboxylation of an amino-bromopyridine with CO2, showcasing an environmentally friendly approach to synthesizing valuable organic acids. This method highlights the potential of chloro-methylpyridine derivatives in facilitating reactions that are both sustainable and economically viable (Q. Feng, Ke‐long Huang, Suqin Liu, X. Wang, 2010).
Materials Science and Coordination Chemistry
Furthermore, research into lanthanide-organic frameworks constructed using derivatives of chloro-methylpyridine has opened new avenues in materials science. These studies have led to the development of novel coordination polymeric networks with potential applications in catalysis, gas storage, and separation technologies. The unique properties of these frameworks, such as their structural diversity and tunable functionalities, underscore the versatility of chloro-methylpyridine derivatives in the design and synthesis of advanced materials (Caiming Liu, M. Xiong, Deqing Zhang, M. Du, Daoben Zhu, 2009).
Properties
IUPAC Name |
5-chloro-6-methylpyridine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-4-5(8)2-3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGCHTHKOBZVCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568130 | |
Record name | 5-Chloro-6-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00568130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137778-19-9 | |
Record name | 5-Chloro-6-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00568130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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